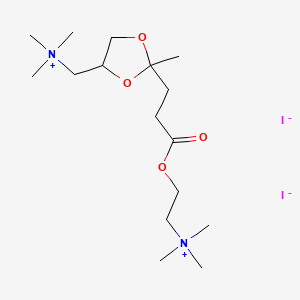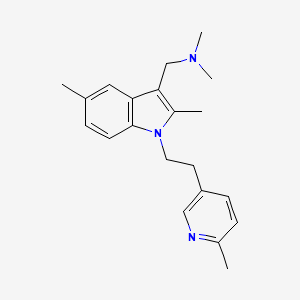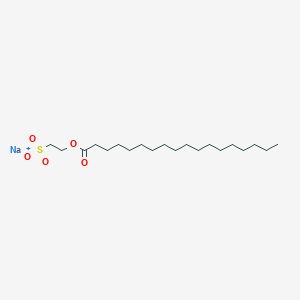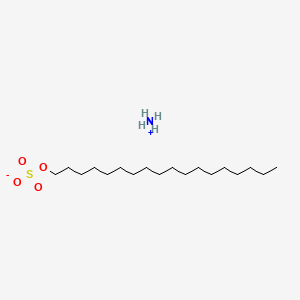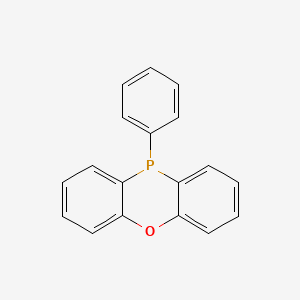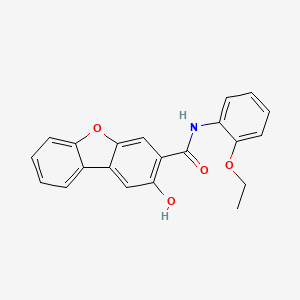
3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- is a synthetic organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds containing a fused pair of benzene and furan rings. This particular compound is characterized by the presence of a carboxamide group, an ethoxyphenyl group, and a hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- typically involves multiple steps, including the formation of the dibenzofuran core, introduction of the carboxamide group, and subsequent functionalization with the ethoxyphenyl and hydroxy groups. Common reagents used in these reactions may include:
- Dibenzofuran as the starting material
- Carboxylic acid derivatives for carboxamide formation
- Ethoxyphenyl derivatives for substitution reactions
- Hydroxylating agents for introducing the hydroxy group
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, lacking the carboxamide, ethoxyphenyl, and hydroxy groups.
3-Dibenzofurancarboxamide: Lacking the ethoxyphenyl and hydroxy groups.
N-(2-ethoxyphenyl)-2-hydroxybenzamide: Lacking the dibenzofuran core.
Uniqueness
The uniqueness of 3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
CAS No. |
3691-93-8 |
|---|---|
Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide |
InChI |
InChI=1S/C21H17NO4/c1-2-25-19-10-6-4-8-16(19)22-21(24)15-12-20-14(11-17(15)23)13-7-3-5-9-18(13)26-20/h3-12,23H,2H2,1H3,(H,22,24) |
InChI Key |
XXETVWBJQXPSKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=C3C4=CC=CC=C4OC3=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



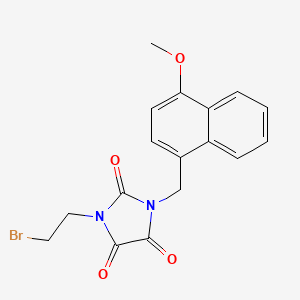
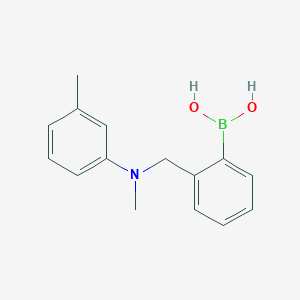

![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
![5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B13742119.png)
